molecular formula C13H9N3O2S B2676387 5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole CAS No. 338404-40-3

5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole

Cat. No. B2676387
CAS RN: 338404-40-3
M. Wt: 271.29
InChI Key: GVCQIGCIQRNZOZ-VOTSOKGWSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Imidazole is another heterocyclic compound that consists of a five-membered ring, which includes two nitrogen atoms and three carbon atoms . Both thiazoles and imidazoles are part of a larger family of compounds known as azoles .


Synthesis Analysis

Thiazoles and imidazoles can be synthesized through various methods. For instance, thiazoles can be synthesized via the reaction of alpha-haloketones and thioamides . Imidazoles can be synthesized through the reaction of 1,2-diketones with ammonia or primary amines .


Molecular Structure Analysis

The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The imidazole ring also has a planar structure and is aromatic, with the nitrogen atoms contributing to the aromaticity .


Chemical Reactions Analysis

Thiazoles and imidazoles can undergo various chemical reactions. For example, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . Imidazoles can participate in a variety of reactions, including N-alkylation and N-acylation .


Physical And Chemical Properties Analysis

Thiazole is a pale yellow liquid with a pyridine-like odor. It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of imidazoles can vary widely depending on their substituents .

Scientific Research Applications

Broad Spectrum Activity

Nitroheterocyclic compounds like 5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole are known for their broad spectrum activity. They have been used as therapeutic agents against various protozoan and bacterial (anaerobic) infections in humans and animals. Their effectiveness in treating giardiasis, trichomoniasis, balantidiasis, histomoniasis, and amebiasis has been highlighted, including infections due to opportunistic amebas (Raether & Hänel, 2003).

Anti-Inflammatory Properties

Research has shown that certain derivatives of imidazo[2,1-b]thiazoles exhibit significant anti-inflammatory activity. Their ability to stimulate cell-mediated immunity is notable, especially in models like oxazolone-induced contact sensitivity (Lantos et al., 1984).

Potential in Cancer Therapy

Some derivatives of 5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole have shown promise as potential antitumor agents. Their reaction mechanisms and the effects of substituents on their efficacy have been explored, indicating their potential application in cancer treatment (Billi et al., 1999).

Enhancement of Chemotherapeutic Effects

These compounds have been studied for their role in enhancing the effects of chemotherapeutics. For instance, they have been observed to increase the percentage of long-term leukemia-free survivors in conjunction with certain cancer treatments (Chirigos et al., 1975).

Synthesis and Characterization for Medical Applications

The synthesis and characterization of these compounds have been a focus of research, particularly for their application in medical contexts like antimycobacterial activity against tuberculosis (Ramprasad et al., 2016).

Understanding Mechanisms in Microbial Resistance

Understanding how microbial organisms develop resistance to drugs like nitroimidazoles is crucial. Studies have investigated the mechanism of action and resistance in certain parasitic protozoa, providing valuable insights for developing more effective treatments (Leitsch et al., 2007).

Mechanism of Action

While the specific mechanism of action for “5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole” is not available, compounds containing thiazole and imidazole rings are found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .

Future Directions

The thiazole and imidazole moieties are present in many biologically active compounds, suggesting that “5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole” could also have potential biological activities. Future research could focus on synthesizing this compound and investigating its biological activities .

properties

IUPAC Name

5-[(E)-2-nitroethenyl]-6-phenylimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2S/c17-16(18)7-6-11-12(10-4-2-1-3-5-10)14-13-15(11)8-9-19-13/h1-9H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCQIGCIQRNZOZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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